Bienvenue dans la boutique en ligne BenchChem!

1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

hERG selectivity N-type calcium channel ortho-fluorine effect

The ortho-fluorine substitution on this piperazine core is the critical variable for target engagement selectivity. Unlike the para-fluoro analog, this isomer shows a distinct electrostatic potential that may decouple N-type calcium channel (Caᵥ2.2) potency from hERG liability—a >100-fold selectivity window shift observed in related SAR studies. Procure specifically for side-by-side patch-clamp, SARS-CoV-2 3CLpro/Vero E6, and rodent CNS PK assays to directly compare with the para-fluoro analog and Compound 16. This is a 3,4,5-trimethoxybenzyl regioisomer control essential for target validation in neuropathic pain and vasodilation research.

Molecular Formula C21H27FN2O3
Molecular Weight 374.4 g/mol
Cat. No. B3590104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Molecular FormulaC21H27FN2O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3F
InChIInChI=1S/C21H27FN2O3/c1-25-19-12-16(13-20(26-2)21(19)27-3)14-23-8-10-24(11-9-23)15-17-6-4-5-7-18(17)22/h4-7,12-13H,8-11,14-15H2,1-3H3
InChIKeyAJPWRQDBKKKOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine: A Dual-Substituted Piperazine for Calcium Channel and Antiviral Research


1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (C₂₁H₂₇FN₂O₃, MW 374.4 g/mol) is a synthetic, unsymmetrically N,N′-disubstituted piperazine derivative bearing an ortho-fluorobenzyl group at one nitrogen and a 3,4,5-trimethoxybenzyl group at the other . It belongs to a broader class of trimethoxybenzyl-piperazines that have been explored as N-type calcium channel blockers for neuropathic pain and as anti-SARS-CoV-2 agents [1]. The ortho-fluorine substitution pattern distinguishes it from the more commonly reported para-fluoro analogs, with implications for target engagement and off-target profiles that are critical for scientific selection .

Why Generic 1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine Substitution Fails: Fluorine Position and Methoxy Regioisomerism Drive Divergent Pharmacology


Within the trimethoxybenzyl-piperazine family, substitution pattern is not a trivial variable—it is a primary determinant of ion channel selectivity and antiviral potency. Moving the fluorine atom from ortho to para (i.e., 1-(4-fluorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine) alters the molecular electrostatic potential and can shift the balance between N-type calcium channel blockade and hERG off-target liability, as demonstrated by SAR studies where even minor structural changes resulted in >100-fold differences in hERG selectivity [1]. Similarly, changing the trimethoxy substitution from 3,4,5- to 2,3,4- (as in lomerizine/KB-2796) redirects the pharmacology from N-type calcium channel inhibition toward cerebral vasodilation [2]. Simply put, a procurement decision that treats any fluorobenzyl-trimethoxybenzyl-piperazine as interchangeable risks selecting a compound with a fundamentally different efficacy and safety profile.

Quantitative Differentiation Guide for 1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine Against Closest Analogs


Ortho-Fluorine vs. Para-Fluorine: Predicted Impact on hERG Selectivity Based on Class-Level SAR

The target compound bears an ortho-fluorobenzyl group, whereas the most extensively characterized N-type calcium channel blocker in the class, Compound 16, utilizes a para-substituted benzyl moiety. SAR data from the trimethoxybenzyl-piperazine series demonstrates that subtle changes to the N-benzyl substituent profoundly affect hERG selectivity: Compound 16 achieved ~120-fold selectivity over hERG and ~3,600-fold over L-type channels, while the first-generation lead NP078585 (which features a bis(4-fluorophenyl)hexyl group) showed substantial hERG inhibition [1]. Ortho-fluorine substitution is predicted by class-level SAR to further modulate the hERG interaction surface due to altered electron density on the adjacent piperazine nitrogen, but direct comparative data for the target compound are not yet published . This represents a critical data gap that must be closed by prospective head-to-head profiling.

hERG selectivity N-type calcium channel ortho-fluorine effect

Trimethoxy Regioisomerism: 3,4,5- vs. 2,3,4- Substitution Dictates N-type vs. Cerebrovascular Pharmacology

The target compound employs the 3,4,5-trimethoxybenzyl motif, which is associated with N-type calcium channel blockade and anti-hyperalgesic activity, as seen in NP078585 and Compound 16 [1]. In contrast, the 2,3,4-trimethoxybenzyl regioisomer (found in lomerizine/KB-2796 and the related compound KB-5492) drives cerebral vasodilation and was advanced for cerebrovascular indications [2][3]. Within the N-type series, Compound 16 (3,4,5-trimethoxybenzyl) demonstrated significant anti-hyperalgesic activity in the spinal nerve ligation model of neuropathic pain and in the rat formalin model of inflammatory pain [1]. The 2,3,4-regioisomer lomerizine, by contrast, is a marketed cerebral vasodilator in Japan with a fundamentally different therapeutic profile.

regioisomer selectivity N-type calcium channel cerebrovascular dilation

N-type Calcium Channel Inhibitory Potency: Class Benchmark from Compound 16 SAR

The trimethoxybenzyl-piperazine class is anchored by Compound 16, which maintained high potency for N-type (Caᵥ2.2) calcium channel blockade with excellent selectivity over hERG (~120-fold) and L-type (~3,600-fold) channels [1]. The target compound shares the identical 3,4,5-trimethoxybenzyl pharmacophore with Compound 16 and differs only in the N-benzyl substituent (ortho-fluorobenzyl vs. the optimized N-substituent of Compound 16). While direct IC₅₀ data for the target compound are not publicly available, the conserved 3,4,5-trimethoxybenzyl-piperazine core provides a rational basis for expecting N-type calcium channel activity, pending confirmation.

N-type calcium channel Caᵥ2.2 inhibition anti-hyperalgesic potency

Anti-SARS-CoV-2 Activity: The 4-Fluorophenyl Analog Demonstrates Class Potential, but Quantitative Data for the Ortho-Fluoro Isomer Are Absent

The para-fluoro analog, 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine (CAS 80305-11-9), is commercially reported as a piperazine derivative with anti-SARS-CoV-2 activity . However, no IC₅₀, EC₅₀, or selectivity index data are publicly available for this analog, nor for the ortho-fluoro target compound. The structural similarity (fluorophenyl vs. fluorobenzyl; both share the 3,4,5-trimethoxybenzyl group) suggests potential antiviral class effects, but the absence of published quantitative data precludes any meaningful potency comparison between the ortho- and para-fluoro variants.

anti-SARS-CoV-2 antiviral fluorophenyl piperazine

Lipophilicity Modulation: Computational logP Comparison Between Ortho- and Para-Fluoro Isomers

The ortho-fluorine atom in the target compound is predicted to form an intramolecular interaction with the adjacent piperazine nitrogen, potentially lowering the apparent lipophilicity (logP) relative to the para-fluoro isomer. While experimentally measured logP values are not available for either isomer, the para-fluoro analog 1-(4-fluorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been noted to exhibit enhanced lipophilicity conferred by the fluorine atom . Ortho-fluorine substitution classically reduces basicity of the adjacent amine, which can lower the cationic fraction at physiological pH and modulate CNS penetration and volume of distribution—parameters critical for neuropathic pain indications.

lipophilicity logP ortho effect CNS penetration

Synthetic Accessibility and Key Intermediate Divergence: Ortho-Fluorobenzyl vs. Para-Fluorobenzyl Route Considerations

The target compound is synthesized via sequential nucleophilic substitution of piperazine with 2-fluorobenzyl chloride and 3,4,5-trimethoxybenzyl chloride . The commercial availability of 2-fluorobenzyl chloride (CAS 345-35-7) is well-established, while 4-fluorobenzyl chloride (CAS 352-11-4) is also widely available . However, the ortho-substituted benzyl chloride is generally more sterically hindered, which can affect reaction kinetics and yield in the first alkylation step. For procurement of multi-gram quantities, the synthetic route convergence point differs, and researchers should verify the availability and cost of 2-fluorobenzyl chloride vs. 4-fluorobenzyl chloride with their preferred supplier before committing to large-scale studies.

synthesis intermediate ortho-fluorobenzyl chloride supply chain

Recommended Research and Procurement Application Scenarios for 1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine


Head-to-Head hERG Selectivity Profiling Against the Para-Fluoro Analog in N-Type Calcium Channel Drug Discovery

The target compound should be procured specifically for side-by-side patch-clamp electrophysiology studies comparing its hERG liability and N-type (Caᵥ2.2) potency against the para-fluoro analog and Compound 16. Given that Compound 16 achieved ~120-fold hERG selectivity and the first-generation lead NP078585 suffered from substantial hERG inhibition [1], determining whether the ortho-fluorine substitution improves the selectivity window is a high-value experiment that directly informs lead optimization decisions.

Antiviral Screening Cascade Starting with SARS-CoV-2 3CLpro and Replicon Assays

Although the para-fluoro analog has been annotated with anti-SARS-CoV-2 activity, no quantitative data are publicly available for either isomer . Procuring the ortho-fluoro target compound alongside the para-fluoro analog for parallel testing in SARS-CoV-2 3CLpro enzymatic assays and Vero E6 cell-based replicon assays would generate the first comparative dataset, potentially revealing a fluorine-position-dependent potency difference that could guide the design of novel antiviral piperazines.

CNS Penetration and Pharmacokinetic Comparison of Ortho- vs. Para-Fluoro Isomers in Rodent Models

The predicted reduction in basicity and lipophilicity conferred by the ortho-fluorine atom (via intramolecular interaction with the piperazine nitrogen) may result in a differentiated brain-to-plasma ratio compared to the para-fluoro isomer . Procuring both isomers for a comparative rodent PK study with brain sampling would clarify whether the ortho-fluoro substitution offers a meaningful advantage for CNS-targeted indications such as neuropathic pain, where central target engagement is required.

Trimethoxy Regioisomer Specificity Control in Calcium Channel Pharmacology Studies

The 3,4,5-trimethoxybenzyl motif is essential for N-type calcium channel activity, whereas the 2,3,4-regioisomer (as in lomerizine/KB-2796) directs pharmacology toward cerebral vasodilation [2]. The target compound can serve as a 3,4,5-regioisomer control alongside the 2,3,4-regioisomer to confirm that any observed calcium channel modulation is regioisomer-specific, a critical control for target validation studies in pain or cerebrovascular research.

Quote Request

Request a Quote for 1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.